Cas no 505060-72-0 (N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide)

N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide
- SR-01000252134
- AKOS002162402
- AKOS016290091
- 505060-72-0
- SR-01000252134-1
- Oprea1_100356
- (1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- N-(4-IODOPHENYL)-4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE
- F1303-0043
-
- インチ: 1S/C17H20INO2/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)19-12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,21)
- InChIKey: WFNHRHRZROAYQH-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)NC(C12CC(C(C)(CC1)C2(C)C)=O)=O
計算された属性
- 精确分子量: 397.05388g/mol
- 同位素质量: 397.05388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 481
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 3.1
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1303-0043-2μmol |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-5mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-5μmol |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-3mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-40mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-10μmol |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-50mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-10mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-30mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1303-0043-1mg |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
505060-72-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamideに関する追加情報
N-(4-Iodophenyl)-4,7,7-TriMethyl-3-Oxobicyclo[2.2.1]Heptane-1-Carboxamide: A Comprehensive Overview
The compound N-(4-Iodophenyl)-4,7,7-TriMethyl-3-Oxobicyclo[2.2.1]Heptane-1-Carboxamide, identified by the CAS No. 505060-72-0, is a complex organic molecule with a unique bicyclic structure and functional groups that make it a subject of interest in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic amides, which are known for their diverse applications in drug design and material science.
The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane skeleton, which is a fused ring system consisting of two six-membered rings and one five-membered ring. The presence of the 3-keto group (3-Oxo) introduces a ketone functionality into the molecule, while the 4,7,7-trimethyl substituents add steric bulk and potentially influence the molecule's solubility and stability. The N-(4-Iodophenyl) group at the carboxamide position introduces an aromatic moiety with an iodine substituent, which can play a significant role in modulating the electronic properties and bioavailability of the compound.
Recent studies have highlighted the potential of this compound as a precursor for drug development due to its unique structural features. The iodine atom in the 4-position of the phenyl ring is particularly interesting as it can serve as a site for further functionalization or radiolabeling in medicinal chemistry applications. For instance, researchers have explored its use as an intermediate in the synthesis of radiopharmaceuticals for diagnostic imaging purposes.
In terms of synthesis, this compound can be prepared through a multi-step process involving cyclization reactions and subsequent functional group transformations. The key steps typically include the formation of the bicyclic skeleton via intramolecular cyclization followed by selective oxidation to introduce the ketone group and alkylation to install the methyl substituents. The introduction of the iodophenyl group is often achieved through nucleophilic substitution or coupling reactions.
The pharmacological properties of this compound have been studied extensively in recent years. In vitro assays have shown that it exhibits moderate inhibitory activity against certain enzymes associated with inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research models.
From an environmental standpoint, understanding the fate and transport of this compound in various ecosystems is crucial for assessing its potential impact on human health and the environment. Recent eco-toxicological studies have indicated that under standard laboratory conditions, this compound demonstrates low acute toxicity to aquatic organisms; however, long-term effects require further investigation.
In conclusion, N-(4-Iodophenyl)-4,7,7-TriMethyl-3-Oxobicyclo[2.2.1]Heptane-1-Carboxamide (CAS No.: 505060-72-0) stands out as a versatile molecule with promising applications across multiple disciplines within chemistry and biology. Its unique structural features and functional groups provide ample opportunities for further research and development in areas ranging from drug discovery to advanced materials science.
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